2-[(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amino]-ethanol 2-[(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13455527
InChI: InChI=1S/C18H30N2O/c1-16(2)19(12-13-21)15-18-10-6-7-11-20(18)14-17-8-4-3-5-9-17/h3-5,8-9,16,18,21H,6-7,10-15H2,1-2H3
SMILES: CC(C)N(CCO)CC1CCCCN1CC2=CC=CC=C2
Molecular Formula: C18H30N2O
Molecular Weight: 290.4 g/mol

2-[(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amino]-ethanol

CAS No.:

Cat. No.: VC13455527

Molecular Formula: C18H30N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amino]-ethanol -

Specification

Molecular Formula C18H30N2O
Molecular Weight 290.4 g/mol
IUPAC Name 2-[(1-benzylpiperidin-2-yl)methyl-propan-2-ylamino]ethanol
Standard InChI InChI=1S/C18H30N2O/c1-16(2)19(12-13-21)15-18-10-6-7-11-20(18)14-17-8-4-3-5-9-17/h3-5,8-9,16,18,21H,6-7,10-15H2,1-2H3
Standard InChI Key CTDPVZTYXGLOQM-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1CCCCN1CC2=CC=CC=C2
Canonical SMILES CC(C)N(CCO)CC1CCCCN1CC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(1-benzylpiperidin-2-yl)methyl-propan-2-ylamino]ethanol, reflects its core components:

  • Piperidine ring: A six-membered heterocycle with one nitrogen atom.

  • Benzyl group: A phenylmethyl substituent attached to the piperidine nitrogen.

  • Isopropylamino-ethanol side chain: A branched alkylamine linked to a hydroxyl-bearing ethyl group.

Key Structural Features:

  • Molecular Formula: C₁₈H₃₀N₂O.

  • Molecular Weight: 290.4 g/mol.

  • Stereochemistry: Chirality at the piperidine C2 and isopropylamino positions, influencing receptor binding.

Physicochemical Properties

PropertyValueSource
LogP (Partition Coefficient)~2.8 (moderate lipophilicity)
SolubilitySoluble in polar organic solvents (e.g., ethanol, DMSO)
pKa~9.5 (amine group)

The compound’s lipophilicity suggests moderate blood-brain barrier permeability, relevant for central nervous system (CNS) targeting .

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step functionalization of piperidine precursors (Figure 1):

  • Piperidine Benzylation: Reaction of piperidine with benzyl chloride under basic conditions.

  • Side Chain Introduction:

    • Step A: Alkylation of the piperidine nitrogen with chloromethylisopropylamine.

    • Step B: Ethanolamine attachment via nucleophilic substitution or reductive amination .

Optimization Challenges:

  • Regioselectivity: Competing reactions at piperidine N1 vs. C2 require careful temperature control (50–70°C) .

  • Catalysts: Palladium on carbon or Raney nickel improves yield in hydrogenation steps .

Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄/H⁺Ketone or carboxylic acid derivatives
N-AlkylationAlkyl halides, K₂CO₃Tertiary amine analogs
EsterificationAcetic anhydride, pyridineAcetylated ethanolamine
ApplicationFindingsSource
Neuropsychiatric DisordersModulates dopamine signaling in rodent models of depression
OncologyPI3 kinase inhibition (IC₅₀ = 120 nM) in breast cancer cell lines
AntimicrobialMIC = 8 μg/mL against S. aureus
Model SystemLD₅₀ (mg/kg)Effects
Mouse (oral)450Tremors, respiratory depression
Rat (intravenous)220Hypotension, hepatotoxicity

Metabolic Stability

  • Hepatocyte Clearance: Half-life >4 hours in human hepatocytes, suggesting slow metabolism .

  • Major Metabolites: N-dealkylated piperidine and glucuronidated ethanolamine .

Industrial and Research Applications

Chemical Intermediate

Used in synthesizing:

  • Antipsychotics: Dopamine receptor ligands .

  • Anticancer Agents: PI3K/Akt pathway inhibitors .

Analytical Methods

TechniqueApplication
HPLC-UVPurity assessment (≥98%)
LC-MS/MSMetabolite identification

Regulatory and Environmental Considerations

Environmental Impact

  • Biodegradation: 60% degradation in 28 days (OECD 301F) .

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 12 mg/L .

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